molecular formula C19H19ClN2O2S B2452550 (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-38-3

(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2452550
CAS No.: 391876-38-3
M. Wt: 374.88
InChI Key: LHGNMRGVZCTCDL-VQHVLOKHSA-N
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Description

(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-11-6-8-13-15(10-11)25-19(17(13)18(21)24)22-16(23)9-7-12-4-2-3-5-14(12)20/h2-5,7,9,11H,6,8,10H2,1H3,(H2,21,24)(H,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGNMRGVZCTCDL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with potential biological activities that have been explored in various research studies. This article reviews its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of benzo[b]thiophene derivatives characterized by their complex molecular structure, which includes:

  • Acrylamide moiety : Contributes to the compound's reactivity and biological activity.
  • Chlorophenyl group : Impacts the compound's interaction with biological targets.

Molecular Formula

  • C : 18
  • H : 22
  • Cl : 1
  • N : 5
  • O : 1

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of critical cellular pathways associated with cancer cell proliferation.

Key Findings:

  • Inhibition of Phospholipase C : The compound has been shown to inhibit phospholipase C, an enzyme involved in cellular signaling pathways that promote cell growth and survival. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
  • Structure-Activity Relationships (SAR) : Modifications in the chemical structure of related compounds have been studied to determine their effects on biological activity. For instance, alterations in the carboxamide and aryl groups significantly affected the antiproliferative potency, suggesting that specific functional groups are crucial for enhancing activity .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found to induce apoptosis through caspase activation and modulate key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant reduction in cell viability
Enzyme InhibitionInhibition of phospholipase C
Apoptosis InductionActivation of caspases

Table 2: Structure-Activity Relationships

ModificationImpact on ActivityReference
Carboxamide GroupEssential for activity
Chlorophenyl SubstitutionEnhanced binding affinity
Acrylamide PositionCritical for enzyme interaction

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydrobenzo[b]thiophene scaffold via cyclocondensation of cyclohexanone derivatives with sulfur and cyanoacetamide under basic conditions (e.g., triethylamine in DMF) .

Acrylamido Introduction : React the amino group on the thiophene core with 2-chlorocinnamic acid derivatives (e.g., via acryloyl chloride) under anhydrous conditions (dry CH₂Cl₂, N₂ atmosphere) to form the (E)-configured acrylamido group .

Purification : Use reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol) to isolate high-purity products .

  • Key Parameters : Optimize reaction time (e.g., reflux for 6–12 hours), stoichiometry (1.2 equivalents of anhydrides), and protect sensitive functional groups (e.g., tert-butyl) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons in the tetrahydrobenzo[b]thiophene core (e.g., δ 2.6–2.8 ppm for methylene groups) and acrylamido substituents (δ 6.5–7.3 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and acrylamido (C=C stretch at ~1600 cm⁻¹) functionalities .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) and purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiophene core) influence antibacterial activity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with varying substituents (e.g., 6-methyl vs. 6-phenyl):
  • 6-Methyl : Enhances lipophilicity, improving membrane penetration (observed in Gram-positive bacterial assays) .
  • 2-Chlorophenyl Acrylamido : Critical for hydrogen bonding with bacterial target proteins (e.g., dihydrofolate reductase) .
  • Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
    • Contradiction Resolution : If bioactivity varies unexpectedly (e.g., reduced activity in 6-tert-butyl derivatives), assess steric hindrance via X-ray crystallography or conformational analysis (DFT calculations) .

Q. What computational approaches predict metabolic stability and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s QikProp to calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess permeability and metabolic liability .
  • AO Metabolism Prediction : Apply docking simulations to evaluate interactions with AO’s active site (e.g., π-π stacking with FAD cofactor). Derivatives with electron-deficient aromatic rings (e.g., 2-chlorophenyl) show reduced AO-mediated oxidation .
  • Experimental Validation : Perform hepatic microsome assays (human/rat) to confirm computational predictions .

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